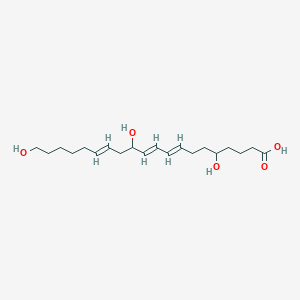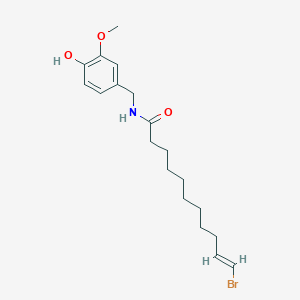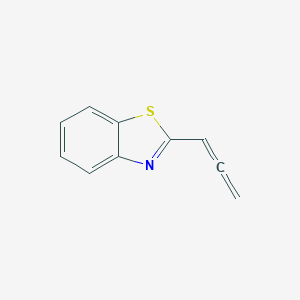
Propa-1,2-dienyl-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propa-1,2-dienyl-benzothiazole, also known as PBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery and material science. PBTA is a heterocyclic compound that contains a benzothiazole ring and a propadiene group.
Mécanisme D'action
The mechanism of action of Propa-1,2-dienyl-benzothiazole is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with biomolecules such as proteins and nucleic acids. Propa-1,2-dienyl-benzothiazole has been shown to bind to DNA, leading to DNA damage and ultimately cell death.
Effets Biochimiques Et Physiologiques
Propa-1,2-dienyl-benzothiazole has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that Propa-1,2-dienyl-benzothiazole has antimicrobial activity against a range of bacterial and fungal strains. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Propa-1,2-dienyl-benzothiazole has been shown to exhibit antioxidant activity, which may be attributed to its ability to scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Propa-1,2-dienyl-benzothiazole is its relatively simple synthesis method, which makes it readily accessible for research purposes. Propa-1,2-dienyl-benzothiazole has also been found to exhibit a range of biological activities, making it a versatile compound for various applications. However, one limitation of Propa-1,2-dienyl-benzothiazole is its low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on Propa-1,2-dienyl-benzothiazole. One area of interest is the development of Propa-1,2-dienyl-benzothiazole derivatives with enhanced biological activities. Another area of research is the synthesis of Propa-1,2-dienyl-benzothiazole-based materials for various applications, including optoelectronics and sensing. Additionally, further studies are needed to fully understand the mechanism of action of Propa-1,2-dienyl-benzothiazole and its potential as a therapeutic agent.
Conclusion
In conclusion, Propa-1,2-dienyl-benzothiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Propa-1,2-dienyl-benzothiazole can be synthesized through a reaction between 2-mercaptobenzothiazole and propargyl bromide in the presence of a base. Propa-1,2-dienyl-benzothiazole has been found to exhibit various biological activities, including antimicrobial, antitumor, and antioxidant properties. There are several future directions for research on Propa-1,2-dienyl-benzothiazole, including the development of Propa-1,2-dienyl-benzothiazole derivatives with enhanced biological activities and the synthesis of Propa-1,2-dienyl-benzothiazole-based materials for various applications.
Méthodes De Synthèse
Propa-1,2-dienyl-benzothiazole can be synthesized through a reaction between 2-mercaptobenzothiazole and propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of Propa-1,2-dienyl-benzothiazole as a yellow crystalline solid.
Applications De Recherche Scientifique
Propa-1,2-dienyl-benzothiazole has been found to exhibit various biological activities, including antimicrobial, antitumor, and antioxidant properties. It has also shown potential as a fluorescent probe for the detection of metal ions. In addition, Propa-1,2-dienyl-benzothiazole has been used as a ligand in the synthesis of metal complexes for catalytic applications.
Propriétés
Numéro CAS |
109948-61-0 |
|---|---|
Nom du produit |
Propa-1,2-dienyl-benzothiazole |
Formule moléculaire |
C10H7NS |
Poids moléculaire |
173.24 g/mol |
InChI |
InChI=1S/C10H7NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-7H,1H2 |
Clé InChI |
FCIUVFATJSRWOI-UHFFFAOYSA-N |
SMILES |
C=C=CC1=NC2=CC=CC=C2S1 |
SMILES canonique |
C=C=CC1=NC2=CC=CC=C2S1 |
Synonymes |
Benzothiazole, 2-(1,2-propadienyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



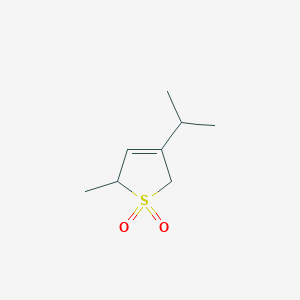
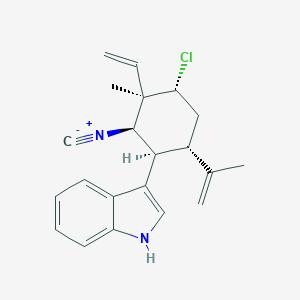
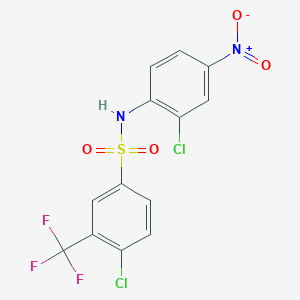
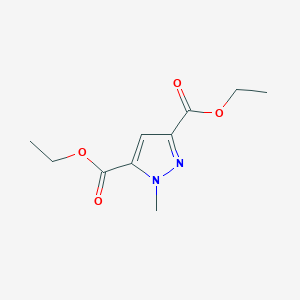
![3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole](/img/structure/B9517.png)
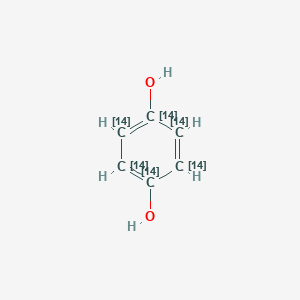
![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)
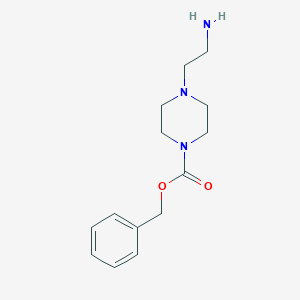
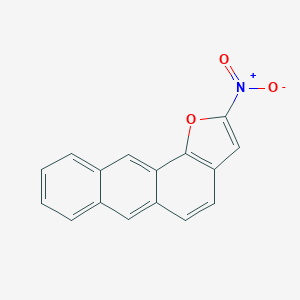
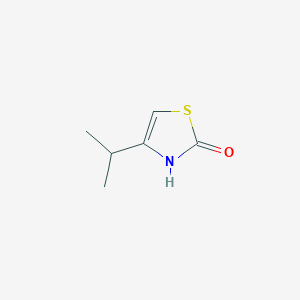
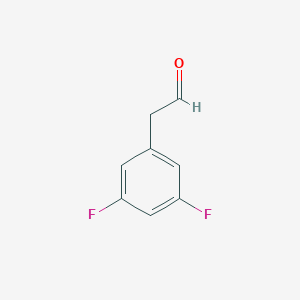
![Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate](/img/structure/B9530.png)
